molecular formula C12H13NO2 B13304386 4-[(Pent-1-yn-3-yl)amino]benzoic acid

4-[(Pent-1-yn-3-yl)amino]benzoic acid

Cat. No.: B13304386
M. Wt: 203.24 g/mol
InChI Key: RVQHNBQZWVVHJT-UHFFFAOYSA-N
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Description

4-[(Pent-1-yn-3-yl)amino]benzoic acid is an organic compound that features a benzoic acid core with an amino group substituted at the para position and a pent-1-yn-3-yl group attached to the amino nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pent-1-yn-3-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with pent-1-yne. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include catalysts such as palladium or copper, which facilitate the coupling reaction between the amino group and the alkyne.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Pent-1-yn-3-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(Pent-1-yn-3-yl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(Pent-1-yn-3-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of 4-[(Pent-1-yn-3-yl)amino]benzoic acid.

    Para-aminobenzoic acid (PABA): Known for its use in sunscreen formulations and as a vitamin.

    Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

This compound is unique due to the presence of both an alkyne group and an amino group on the benzoic acid core

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(pent-1-yn-3-ylamino)benzoic acid

InChI

InChI=1S/C12H13NO2/c1-3-10(4-2)13-11-7-5-9(6-8-11)12(14)15/h1,5-8,10,13H,4H2,2H3,(H,14,15)

InChI Key

RVQHNBQZWVVHJT-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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